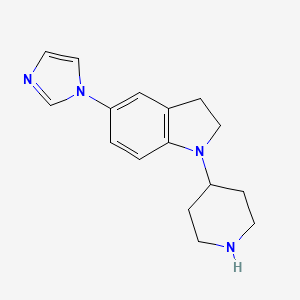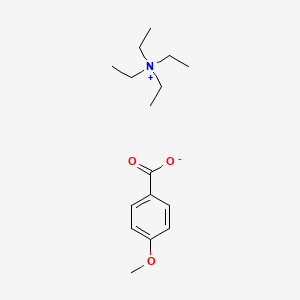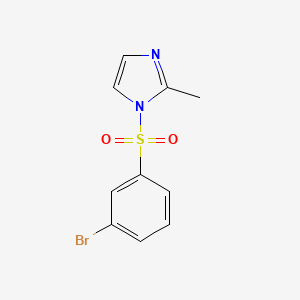![molecular formula C24H27FN4O2 B12632126 N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B12632126.png)
N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide is a complex organic compound that features a combination of indole, amide, and fluorobenzamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Amidation Reaction: The indole derivative is then subjected to an amidation reaction with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the fluorobenzamide moiety.
Enamine Formation: The final step involves the formation of the enamine by reacting the intermediate with 3-(dimethylamino)propylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
科学研究应用
N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Pharmacology: The compound can be studied for its potential pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
作用机制
The mechanism of action of N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorobenzamide moiety can enhance the compound’s binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
N-(2-fluorobenzyl)-1H-indole-3-carboxamide: Similar structure with a different substitution pattern.
N-(3-dimethylaminopropyl)-1H-indole-3-carboxamide: Lacks the fluorobenzamide moiety.
N-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide: Similar structure but with different functional groups.
Uniqueness
N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide is unique due to its combination of indole, amide, and fluorobenzamide moieties, which confer specific chemical and biological properties. This unique structure allows for diverse applications in medicinal chemistry, pharmacology, and materials science.
属性
分子式 |
C24H27FN4O2 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
N-[(Z)-3-[3-(dimethylamino)propylamino]-1-(1-methylindol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C24H27FN4O2/c1-28(2)14-8-13-26-24(31)21(27-23(30)19-10-4-6-11-20(19)25)15-17-16-29(3)22-12-7-5-9-18(17)22/h4-7,9-12,15-16H,8,13-14H2,1-3H3,(H,26,31)(H,27,30)/b21-15- |
InChI 键 |
RTSUSIQRGOYNKV-QNGOZBTKSA-N |
手性 SMILES |
CN1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCCN(C)C)\NC(=O)C3=CC=CC=C3F |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C(=O)NCCCN(C)C)NC(=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Dimethylethyl 2,2-difluoro-2',3'-dihydrospiro[cyclopropane-1,4'(1'H)-quinoline]-1'-carboxylate](/img/structure/B12632043.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B12632047.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B12632053.png)
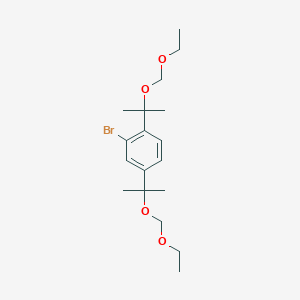
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide](/img/structure/B12632066.png)
![N-[(3S)-1-Benzylpyrrolidin-3-yl]-N'-hydroxyurea](/img/structure/B12632069.png)
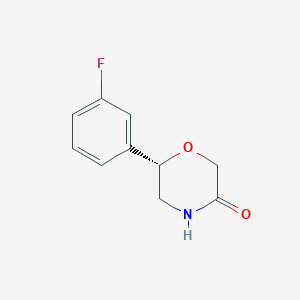
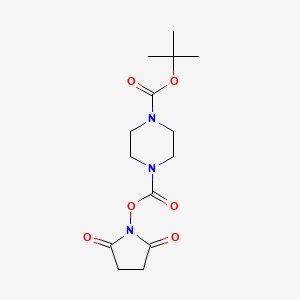
![N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide](/img/structure/B12632080.png)
silane](/img/structure/B12632084.png)
![(Z)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide](/img/structure/B12632085.png)
